2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC9616356
Molecular Formula: C23H16N4O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16N4O2 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 8-benzyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C23H16N4O2/c28-22-17-14-18-20(10-13-27(23(18)29)21-8-4-5-11-24-21)25-19(17)9-12-26(22)15-16-6-2-1-3-7-16/h1-14H,15H2 |
| Standard InChI Key | YMUQFKWDDSJCPZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture and Substituent Configuration
The pyrido[4,3-b] naphthyridine core consists of a fused bicyclic system integrating two nitrogen atoms within its aromatic framework. The numbering convention assigns position 1 to the nitrogen atom in the pyridone ring and position 8a to the bridging carbon between the two rings . The 1,9-dione functionality introduces two ketone groups at positions 1 and 9, rendering the molecule polar and capable of participating in hydrogen-bonding interactions.
Substituents at positions 2 and 8 critically modulate the compound’s physicochemical and biological properties:
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Position 2: A benzyl group (C₆H₅CH₂-) enhances lipophilicity, potentially improving membrane permeability and target binding affinity.
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Position 8: A 2-pyridyl group introduces a secondary nitrogen atom, enabling coordination with metal ions or interactions with enzymatic active sites.
Molecular Formula and Physicochemical Properties
The molecular formula of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is C₂₃H₁₆N₄O₂, with a molecular weight of 380.4 g/mol. Key properties inferred from structurally related compounds include:
| Property | Value/Range | Source |
|---|---|---|
| LogP (Partition Coefficient) | ~3.2 (moderate lipophilicity) | Estimated |
| Hydrogen Bond Donors | 2 (ketone oxygens) | Structural |
| Hydrogen Bond Acceptors | 6 (N and O atoms) | Analysis |
The presence of the 2-pyridyl group may confer mild basicity (pKa ~4–5 for pyridine-like nitrogen), while the dione moiety contributes to acidity (pKa ~9–10 for enolizable protons) .
Synthetic Pathways and Methodologies
Retrosynthetic Disconnections
The synthesis of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione can be approached via two primary strategies derived from preformed pyridine or pyridone precursors :
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Pyridine-Based Synthesis: Utilizes substituted 4-aminonicotinaldehydes or 4-aminonicotinonitriles, which undergo cyclocondensation with malonamide derivatives to form the naphthyridine core.
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Pyridone-Based Synthesis: Involves annulation reactions between pyridone derivatives and benzyl-containing electrophiles.
Representative Synthetic Route
A hypothetical pathway inspired by methods for analogous compounds :
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Step 1: Condensation of 4-amino-2-pyridylnicotinaldehyde (A) with benzylmalonamide (B) in ethanol under basic conditions (e.g., piperidine) yields the intermediate C.
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Step 2: Acid-catalyzed cyclization of C forms the pyrido[4,3-b] naphthyridine core.
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Step 3: Oxidation of the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 1,9-dione functionality.
Challenges in Synthesis
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Regioselectivity: Ensuring proper orientation during cyclization to avoid isomeric byproducts.
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Functional Group Compatibility: The 2-pyridyl group may require protection during oxidation steps .
Chemical Reactivity and Functional Group Transformations
Dione Reactivity
The 1,9-dione moiety participates in nucleophilic addition reactions, particularly at the electrophilic carbonyl carbons. For example:
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Enolate Formation: Deprotonation with strong bases (e.g., LDA) generates enolates capable of alkylation or acylation.
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Reduction: Selective reduction with NaBH₄ yields diols, though over-reduction may degrade the aromatic system.
Pyridyl and Benzyl Interactions
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Coordination Chemistry: The 2-pyridyl group can act as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
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Benzyl Group Functionalization: Hydrogenolysis of the benzyl ether (if present) under H₂/Pd-C produces primary amines, enabling further derivatization.
Comparative Analysis with Related Naphthyridine Derivatives
The target compound’s dual substituents confer distinct advantages: the benzyl group enhances bioavailability, while the 2-pyridyl group enables targeted interactions with enzymatic pockets .
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